Propylene glycol dipelargonate
Overview
Description
Propylene glycol dipelargonate is a diester of propylene glycol and pelargonic acid (nonanoic acid). It is commonly used in cosmetics and personal care products due to its emollient and viscosity-controlling properties . This compound is known for its ability to enhance the skin penetration of other ingredients, making it a valuable component in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is typically synthesized through the esterification of propylene glycol with pelargonic acid. The reaction involves heating propylene glycol and pelargonic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Propylene glycol dipelargonate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Propylene glycol dipelargonate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: It is used as an emollient, viscosity-controlling agent, and penetration enhancer in various formulations, including moisturizers, cleansers, and makeup products.
Pharmaceuticals: It is used as a solvent and carrier for active pharmaceutical ingredients, enhancing their bioavailability and stability.
Industrial Applications: It is used in the formulation of lubricants, plasticizers, and coatings due to its chemical stability and compatibility with other materials.
Mechanism of Action
The primary mechanism by which propylene glycol dipelargonate exerts its effects is through its ability to enhance the penetration of other ingredients into the skin. This is achieved by disrupting the lipid barrier of the skin, allowing for increased absorption of active ingredients . Additionally, its emollient properties help to soften and smooth the skin, providing a pleasant sensory experience .
Comparison with Similar Compounds
Propylene glycol dipelargonate is unique among similar compounds due to its specific combination of propylene glycol and pelargonic acid. Some similar compounds include:
Propylene glycol dicaprylate: Another diester of propylene glycol, but with caprylic acid instead of pelargonic acid.
Propylene glycol dicocoate: A diester of propylene glycol and coconut fatty acids.
Propylene glycol dioleate: A diester of propylene glycol and oleic acid.
Compared to these compounds, this compound offers a balance of emollient and penetration-enhancing properties, making it particularly suitable for use in cosmetics and personal care products .
Properties
IUPAC Name |
2-nonanoyloxypropyl nonanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRCVQDBWHCTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047182 | |
Record name | Propylene glycol dipelargonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41395-83-9 | |
Record name | Propylene glycol dipelargonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41395-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoic acid, 1-methyl-1,2-ethanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041395839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylene glycol dipelargonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylene dinonanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DIPELARGONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33537B5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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